Cas no 147224-50-8 ((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-4-(TERT-BUTOXY)-2-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID
- (R)-4-(TERT-BUTOXY)-2-(4-CHLOROPHENYL)-4-OXOBUTANOICACID
- 147224-50-8
- (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
-
- インチ: 1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1
- InChIKey: COSMWXJSTCFAEJ-LLVKDONJSA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@H](C(=O)O)CC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 284.0815367g/mol
- どういたいしつりょう: 284.0815367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 63.6
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019125360-1g |
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid |
147224-50-8 | 95% | 1g |
845.00 USD | 2021-06-16 | |
Crysdot LLC | CD12140587-1g |
(R)-4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid |
147224-50-8 | 97% | 1g |
$837 | 2024-07-23 |
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acidに関する追加情報
Introduction to (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid (CAS No. 147224-50-8)
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid (CAS No. 147224-50-8) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxy group, a 4-chlorophenyl substituent, and a ketone functionality, which collectively contribute to its diverse chemical and biological properties.
The tert-butoxy group in the compound provides enhanced stability and solubility, making it an attractive candidate for various synthetic transformations. The 4-chlorophenyl substituent introduces additional complexity and reactivity, which can be exploited in the design of novel pharmaceuticals and agrochemicals. The ketone functionality, on the other hand, offers multiple reaction sites for further functionalization and derivatization.
Recent advancements in chiral synthesis have significantly improved the efficiency and selectivity of producing (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid. Techniques such as asymmetric catalysis and enantioselective synthesis have been pivotal in achieving high enantiomeric purity, which is crucial for applications in drug development where the biological activity of enantiomers can differ markedly.
In the context of medicinal chemistry, (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has shown promise as a lead compound for the development of new therapeutic agents. Studies have indicated that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Additionally, preliminary studies have demonstrated its potential as a selective inhibitor of cancer cell proliferation, particularly in breast and colon cancer cell lines.
The pharmacokinetic properties of (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid have also been extensively studied. Its high lipophilicity and metabolic stability make it suitable for oral administration, which is a desirable feature for drug candidates. However, further optimization may be required to improve its bioavailability and reduce potential side effects.
In the realm of clinical trials, (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has entered early-stage trials for the treatment of inflammatory diseases and certain types of cancer. Phase I trials have shown promising results in terms of safety and tolerability, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to evaluate its efficacy in larger patient populations.
Beyond its therapeutic applications, (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has also found utility in other areas of scientific research. For example, it serves as a valuable intermediate in the synthesis of complex organic molecules and natural products. Its versatile reactivity and chiral nature make it an ideal starting material for asymmetric synthesis protocols, enabling the production of enantiomerically pure compounds with high yields.
Environmental considerations are also important when evaluating the use of (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid. Studies have shown that it has low toxicity to aquatic organisms and is biodegradable under aerobic conditions. This makes it a more environmentally friendly option compared to some traditional organic compounds used in similar applications.
In conclusion, (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid (CAS No. 147224-50-8) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an exciting candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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